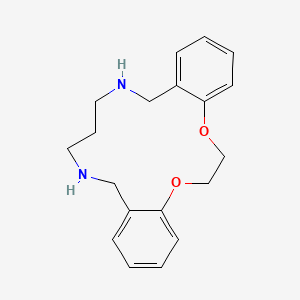
1,2-Bis(ethenyl)benzene;butyl prop-2-enoate;styrene
Descripción general
Descripción
1,2-Bis(ethenyl)benzene;butyl prop-2-enoate;styrene is a complex polymer that combines the properties of its constituent monomers. This polymer is known for its versatility and is used in various industrial applications due to its unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this polymer involves the polymerization of 2-propenoic acid, butyl ester (butyl acrylate), diethenylbenzene (divinylbenzene), and ethenylbenzene (styrene). The polymerization process can be initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction typically occurs in a solvent like toluene or xylene at elevated temperatures (around 60-80°C) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the polymerization is often carried out in large reactors with precise control over temperature, pressure, and monomer ratios. The process may involve continuous or batch polymerization techniques, depending on the desired properties of the final product. Additives such as stabilizers, plasticizers, and fillers may be incorporated to enhance the polymer’s performance.
Types of Reactions:
Oxidation: The polymer can undergo oxidation reactions, especially at the unsaturated sites of the monomers. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions are less common but can occur under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in diethenylbenzene and ethenylbenzene can undergo electrophilic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups into the polymer.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of functional groups like nitro, sulfonic, or halogen groups.
Aplicaciones Científicas De Investigación
Chemistry: The polymer is used as a matrix material in chromatography for the separation of complex mixtures. Its chemical stability and customizable surface properties make it ideal for this application.
Biology: In biological research, the polymer can be used to create hydrogels for cell culture and tissue engineering
Medicine: The polymer is explored for drug delivery systems due to its ability to form nanoparticles that can encapsulate therapeutic agents. Its controlled release properties are beneficial for targeted drug delivery.
Industry: In the industrial sector, the polymer is used in coatings, adhesives, and sealants
Mecanismo De Acción
The polymer exerts its effects through its physical and chemical interactions with other substances. The molecular targets and pathways involved depend on the specific application. For example, in drug delivery, the polymer interacts with biological membranes to facilitate the release of encapsulated drugs. In chromatography, the polymer’s surface interacts with analytes to achieve separation based on their chemical properties.
Comparación Con Compuestos Similares
2-Propenoic acid, butyl ester, polymer with ethenylbenzene and 2-propenenitrile:
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, butyl 2-propenoate and ethenylbenzene: This polymer is used in coatings and adhesives for its excellent adhesion properties and flexibility.
Uniqueness: The polymer of 2-propenoic acid, butyl ester, diethenylbenzene, and ethenylbenzene is unique due to its combination of monomers, which imparts a balance of rigidity and flexibility. This makes it suitable for applications requiring both structural integrity and adaptability.
Propiedades
Número CAS |
60806-47-5 |
|---|---|
Fórmula molecular |
C25H30O2 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1,2-bis(ethenyl)benzene;butyl prop-2-enoate;styrene |
InChI |
InChI=1S/C10H10.C8H8.C7H12O2/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2/h3-8H,1-2H2;2-7H,1H2;4H,2-3,5-6H2,1H3 |
Clave InChI |
IWBUOAHJGJZERP-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C |
SMILES canónico |
CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details















Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details



















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4E)-6-bromo-4-hydroxyimino-2,3-dihydroquinolin-1-yl]-2-methylpropan-1-one](/img/structure/B1623530.png)



![1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone](/img/structure/B1623536.png)


![4-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B1623540.png)



![1-(3-Nitrophenyl)-1h-benzo[d]imidazole](/img/structure/B1623546.png)


